Ethyl 4-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate
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Overview
Description
Ethyl 4-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide in the presence of a base such as potassium carbonate.
Esterification: The resulting intermediate is esterified using ethanol and a catalytic amount of acid, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the ester group, using reagents such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 4-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 4-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate can be compared with other pyrazole derivatives, such as:
Ethyl 4-(1h-pyrazol-1-yl)-2-(methylamino)butanoate: Lacks the methyl group on the pyrazole ring.
Ethyl 4-(5-phenyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate: Contains a phenyl group instead of a methyl group on the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H19N3O2 |
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Molecular Weight |
225.29 g/mol |
IUPAC Name |
ethyl 2-(methylamino)-4-(5-methylpyrazol-1-yl)butanoate |
InChI |
InChI=1S/C11H19N3O2/c1-4-16-11(15)10(12-3)6-8-14-9(2)5-7-13-14/h5,7,10,12H,4,6,8H2,1-3H3 |
InChI Key |
IKDKJJWKZSHGPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCN1C(=CC=N1)C)NC |
Origin of Product |
United States |
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